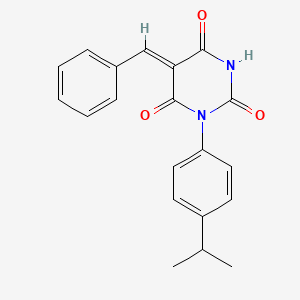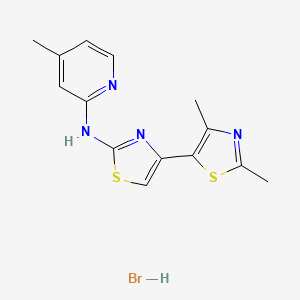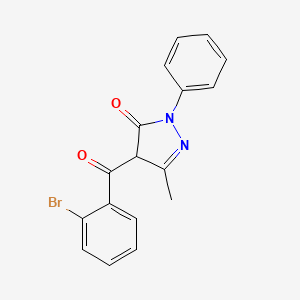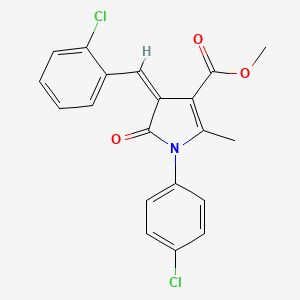
5-benzylidene-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzylidene-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BIPPT, is a pyrimidine derivative that has recently gained attention due to its potential applications in the field of medicinal chemistry. BIPPT exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
作用机制
The mechanism of action of BIPPT is not yet fully understood. However, several studies have suggested that BIPPT induces apoptosis in cancer cells by activating the mitochondrial pathway. BIPPT has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Moreover, BIPPT has been shown to inhibit the replication of HSV-1 and HSV-2 by targeting the viral DNA polymerase.
Biochemical and Physiological Effects:
BIPPT has been reported to exhibit several biochemical and physiological effects. Studies have shown that BIPPT induces cell cycle arrest and apoptosis in cancer cells. BIPPT has also been reported to inhibit the migration and invasion of cancer cells. Additionally, BIPPT has been shown to inhibit the replication of HSV-1 and HSV-2 by blocking the viral DNA polymerase.
实验室实验的优点和局限性
BIPPT has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits a wide range of biological activities. However, BIPPT has some limitations as well. It is relatively unstable and can undergo hydrolysis under certain conditions. Moreover, BIPPT has poor solubility in water, which can limit its application in aqueous environments.
未来方向
There are several future directions for the study of BIPPT. One possible direction is to explore the structure-activity relationship of BIPPT and its derivatives to identify more potent and selective anticancer, antiviral, and antibacterial agents. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BIPPT in animal models to evaluate its potential for clinical use. Furthermore, the development of novel delivery systems for BIPPT can enhance its solubility and stability, which can broaden its application in various fields of medicinal chemistry.
Conclusion:
In conclusion, BIPPT is a pyrimidine derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. BIPPT can be easily synthesized using commercially available starting materials and has several advantages for lab experiments. However, BIPPT has some limitations as well, including its poor solubility in water and instability under certain conditions. Future studies on BIPPT can lead to the development of more potent and selective agents for various diseases.
合成方法
BIPPT can be synthesized through a simple one-pot reaction using commercially available starting materials. The reaction involves the condensation of 4-isopropylbenzaldehyde and barbituric acid in the presence of a catalytic amount of piperidine. The resulting product is then treated with benzyl bromide to obtain BIPPT. The overall yield of this synthesis method is reported to be around 50%.
科学研究应用
BIPPT has been extensively studied for its potential applications in various fields of medicinal chemistry. Several studies have reported its anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. BIPPT has also shown promising antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2). Additionally, BIPPT has exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
属性
IUPAC Name |
(5Z)-5-benzylidene-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(2)15-8-10-16(11-9-15)22-19(24)17(18(23)21-20(22)25)12-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,21,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVWHWMJLZSJKB-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927848.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B4927863.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4927866.png)


![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
![N-(tert-butyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4927886.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)

![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)

![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B4927939.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)